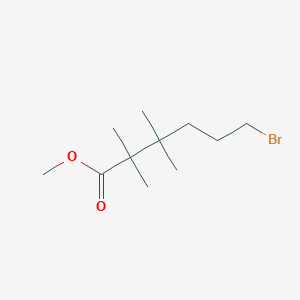
Methyl 6-bromo-2,2,3,3-tetramethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-bromo-2,2,3,3-tetramethylhexanoate is an organic compound with the molecular formula C11H21BrO2. It is a derivative of hexanoic acid, where the hexanoate chain is substituted with a bromine atom and four methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-2,2,3,3-tetramethylhexanoate typically involves the bromination of a precursor compound. One common method is the bromination of 2,2,3,3-tetramethylhexanoic acid, followed by esterification with methanol. The reaction conditions often include the use of bromine (Br2) as the brominating agent and a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-bromo-2,2,3,3-tetramethylhexanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.
Major Products
Substitution: Formation of methyl 6-hydroxy-2,2,3,3-tetramethylhexanoate or methyl 6-cyano-2,2,3,3-tetramethylhexanoate.
Reduction: Formation of 6-bromo-2,2,3,3-tetramethylhexanol.
Oxidation: Formation of 6-bromo-2,2,3,3-tetramethylhexanoic acid.
Applications De Recherche Scientifique
Methyl 6-bromo-2,2,3,3-tetramethylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with brominated functional groups.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of Methyl 6-bromo-2,2,3,3-tetramethylhexanoate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially inhibiting their activity or altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 6-chloro-2,2,3,3-tetramethylhexanoate
- Methyl 6-iodo-2,2,3,3-tetramethylhexanoate
- Methyl 6-fluoro-2,2,3,3-tetramethylhexanoate
Uniqueness
Methyl 6-bromo-2,2,3,3-tetramethylhexanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is larger and more polarizable, making it more reactive in substitution and elimination reactions. This unique reactivity makes it a valuable compound in synthetic organic chemistry.
Propriétés
Numéro CAS |
88255-59-8 |
|---|---|
Formule moléculaire |
C11H21BrO2 |
Poids moléculaire |
265.19 g/mol |
Nom IUPAC |
methyl 6-bromo-2,2,3,3-tetramethylhexanoate |
InChI |
InChI=1S/C11H21BrO2/c1-10(2,7-6-8-12)11(3,4)9(13)14-5/h6-8H2,1-5H3 |
Clé InChI |
JOYCUQHHZXKODH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCBr)C(C)(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-4-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14389037.png)
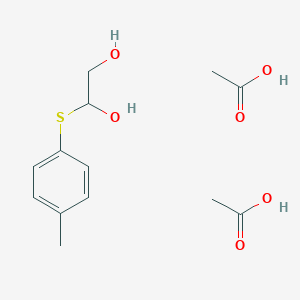

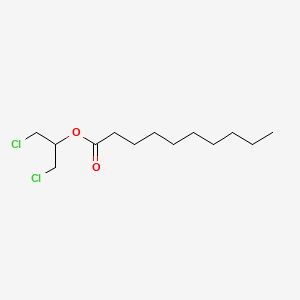
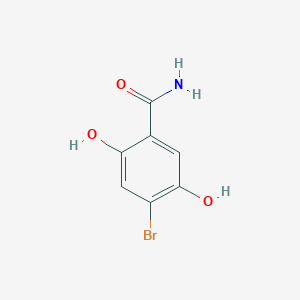
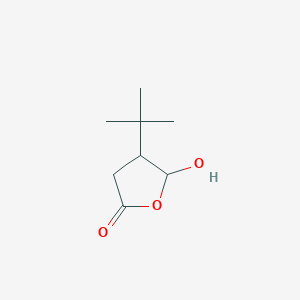
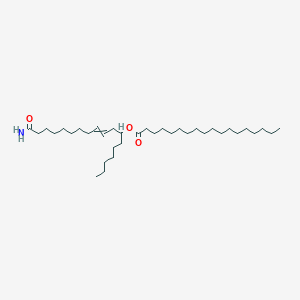
methyl}-L-alanyl-L-proline](/img/structure/B14389062.png)
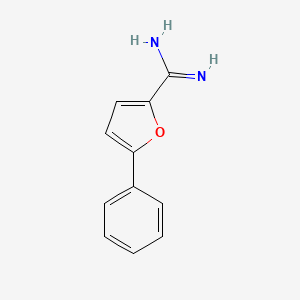
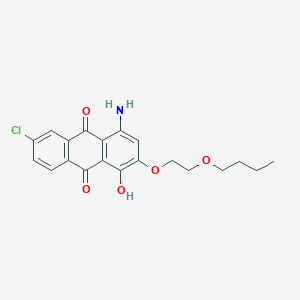

![1,1'-{[2-(Methylselanyl)phenyl]methylene}dibenzene](/img/structure/B14389095.png)
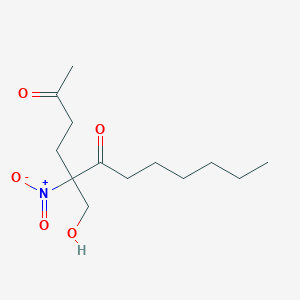
![(8R)-1,4,7,8-Tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol](/img/structure/B14389111.png)
